![molecular formula C18H14ClNO3 B2437585 (E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035006-80-3](/img/structure/B2437585.png)
(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylamide is a chemical compound primarily used in industrial processes like the production of plastics, dyes, and paper. It’s also found in some foods when cooked at high temperatures . Bifuran is a type of organic compound that contains two furan rings . Chlorophenyl groups are common in many pharmaceutical drugs and other organic compounds .
Chemical Reactions Analysis
Acrylamide can participate in various chemical reactions. For instance, it can form polyacrylamide, a substance used in water purification and sewage treatment . It can also react with sugars and asparagine during high-temperature cooking to form more acrylamide .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity would depend on the specific structure and composition of the compound .Scientific Research Applications
Organic Electronics and Energy Storage Materials
Developing efficient organic electronic energy storage materials is crucial for modern smart and environmentally friendly devices. The molecular structure and arrangement of polymers significantly impact their properties. In this context, researchers have investigated a series of polymers based on furan heterocycles, including:
These polymers were electrodeposited and characterized. Notably, flexible self-supporting films formed at low potentials, enhancing stability. Customized P4Fu, with its favorable electronic structure and inherent electrochromic properties, revealed potential in dual-function electrochromic supercapacitors (DES). It exhibited:
Remarkably, P4Fu outperformed thiophene-based derivatives and even surpassed other heterocyclic compounds. Additionally, P4Fu was successfully assembled as an activation layer in DES devices, allowing energy storage monitoring through color transitions. This research represents a significant step toward environmentally compatible electronic products and offers a novel green material choice for high-performance organic smart devices .
Novel Fused Heteroaromatic Diones
The compound’s unique structure also enables the synthesis of novel fused heteroaromatic diones. Researchers have explored an intramolecular double Friedel–Crafts acylation strategy to create various fused heteroaromatic diones. These compounds, derived from cores such as 2,2’-bithiophene, 2,2’-bifuran, 2,2’-biselenophene, and 2,2’-bipyrrole, exhibit promising properties with yields ranging from 16% to 85% .
High-Barrier Biobased Polyesters
Preliminary uniaxial orientation experiments suggest that the polymer is a good choice for biaxial orientation processing. Both the monomer, 2,2’-bifuran-5,5’-dicarboxylic acid dimethyl ester (BFE), and the resulting polymer are susceptible to thermal oxidation, as explored via cyclic voltammetry .
Mechanism of Action
Target of Action
The primary targets of the compound (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide are currently unknown. The compound is structurally related to bifuran compounds , which have been studied for their potential applications in various fields.
Biochemical Pathways
Bifuran compounds are known to be involved in various biochemical processes
Safety and Hazards
Future Directions
The future directions would depend on the specific applications of this compound. For instance, if it’s used in the pharmaceutical industry, future research might focus on improving its efficacy or reducing side effects. If it’s used in industrial processes, research might focus on making those processes more efficient or environmentally friendly .
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-11H,12H2,(H,20,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYXCBHSJGNMA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(cyclohexanecarboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2437502.png)
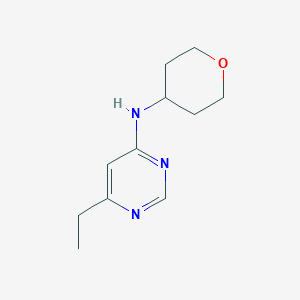

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)
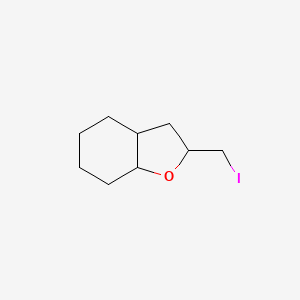
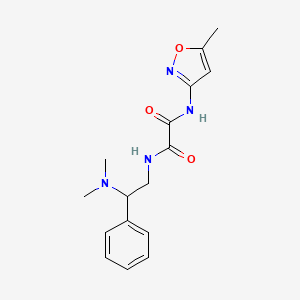
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide](/img/structure/B2437512.png)
![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)
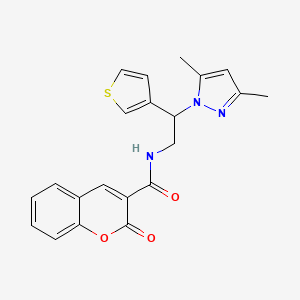
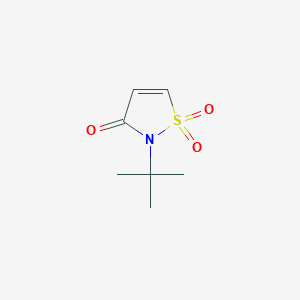
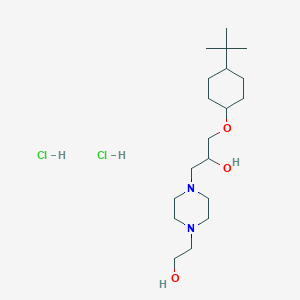
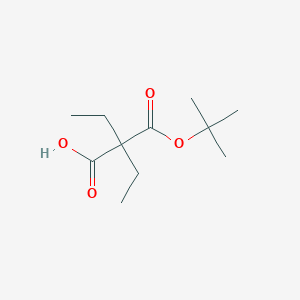
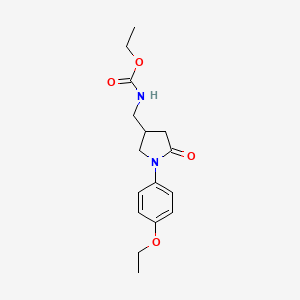
![1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2437525.png)